molecular formula C17H23FN2O4 B1447667 Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate CAS No. 1121599-68-5

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B1447667
CAS No.: 1121599-68-5
M. Wt: 338.4 g/mol
InChI Key: NMDDJFNUMNDIJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a piperazine ring, a fluorinated benzene ring, and a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Boc-protected piperazine: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Fluorination of the benzene ring: The benzene ring is fluorinated using appropriate fluorinating agents under controlled conditions.

    Esterification: The fluorinated benzene ring is then esterified with methanol in the presence of an acid catalyst to form the methyl ester group.

    Coupling reaction: The Boc-protected piperazine is coupled with the fluorinated methyl ester under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free piperazine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.

Major Products

    Substitution reactions: Products vary depending on the nucleophile used but generally involve the replacement of the fluorine atom.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free piperazine derivative.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorinated benzene ring enhances the compound’s binding affinity and stability, while the ester group facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Contains a piperazine ring and a benzoic acid moiety.

Uniqueness

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Biological Activity

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data tables and research findings.

Overview of the Compound

  • Chemical Structure : The compound features a piperazine ring, a fluorinated benzene moiety, and a methoxycarbonyl group. This unique structure contributes to its biological activity.
  • Molecular Formula : C19H27FN2O4
  • CAS Number : 1121599-68-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Boc Protection : The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group.
  • Fluorination : The benzene ring undergoes fluorination using specific reagents.
  • Esterification : The fluorinated compound is esterified with methanol in the presence of an acid catalyst.
  • Coupling Reaction : The Boc-protected piperazine is coupled with the fluorinated methyl ester to yield the final product.

The mechanism of action for this compound involves interactions with various biological targets:

  • Receptor Interaction : The piperazine ring can bind to multiple receptors, influencing their activity.
  • Enhanced Binding Affinity : The presence of the fluorine atom increases lipophilicity and metabolic stability, improving binding affinity to molecular targets.
  • Ester Group Role : The methoxycarbonyl group aids in the incorporation of this compound into larger molecular frameworks, enhancing its biological efficacy.

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by modulating specific signaling pathways.
  • Neurological Applications : Its structure allows for potential interactions with neurotransmitter receptors, indicating possible uses in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies on Enzyme Activity :
    • A study demonstrated that this compound could serve as a probe in biochemical assays to evaluate enzyme kinetics and protein interactions, showing promise in drug discovery processes .
  • Anti-inflammatory Properties :
    • Research highlighted its potential to reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases .
  • GPR119 Agonist Activity :
    • Recent findings indicate that related compounds exhibit agonistic activity on GPR119, which may be beneficial in obesity and type 2 diabetes treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoateChlorine instead of fluorineModerate anticancer activity
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochlorideContains benzoic acid moietyNeuroprotective effects

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDJFNUMNDIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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